3-methanesulfonyl-4,5-dimethylbenzoic acid
CAS No.: 151104-66-4
Cat. No.: VC11590581
Molecular Formula: C10H12O4S
Molecular Weight: 228.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 151104-66-4 |
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Molecular Formula | C10H12O4S |
Molecular Weight | 228.27 g/mol |
IUPAC Name | 3,4-dimethyl-5-methylsulfonylbenzoic acid |
Standard InChI | InChI=1S/C10H12O4S/c1-6-4-8(10(11)12)5-9(7(6)2)15(3,13)14/h4-5H,1-3H3,(H,11,12) |
Standard InChI Key | YNJAAUWGWDLSCB-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC(=CC(=C1C)S(=O)(=O)C)C(=O)O |
Introduction
Chemical Identity and Structural Analysis
Molecular Architecture
The molecular structure of 3-methanesulfonyl-4,5-dimethylbenzoic acid (C₁₀H₁₂O₄S) features a benzoic acid backbone modified with three substituents:
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Methanesulfonyl group (-SO₂CH₃) at the 3-position, imparting strong electron-withdrawing effects.
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Methyl groups (-CH₃) at the 4- and 5-positions, contributing steric bulk and mild electron-donating character.
This arrangement creates a polar yet sterically hindered environment, influencing reactivity and intermolecular interactions.
The methanesulfonyl group enhances solubility in polar solvents but reduces lipid permeability, as evidenced by similar compounds like 3-(methylsulfonyl)benzoic acid .
Synthetic Methodologies
Retrosynthetic Analysis
Two primary strategies emerge for constructing 3-methanesulfonyl-4,5-dimethylbenzoic acid:
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Late-Stage Sulfonation: Introducing the methanesulfonyl group to a preformed 4,5-dimethylbenzoic acid derivative.
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Early-Stage Functionalization: Incorporating the sulfonyl group during aromatic ring construction.
Oxidation of Mesitylene Derivatives
Patents detailing the production of 3,5-dimethylbenzoic acid via mesitylene oxidation provide a foundational framework. Adapting these methods:
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Catalytic Oxidation: Using cobalt-based catalysts (e.g., cobalt chloride) under oxygen flow to oxidize methyl groups to carboxylic acids .
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Sulfonation Post-Oxidation: Introducing methanesulfonyl groups via electrophilic substitution, leveraging the directing effects of existing substituents.
Key Reaction Parameters:
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Temperature: 130–140°C for oxidation , 0–5°C for sulfonation to minimize side reactions.
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Catalysts: Cobalt salts (0.1–0.5 mol%) enhance oxidation efficiency .
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Solvents: Solvent-free conditions reduce corrosion and cost , though sulfonation may require sulfuric acid or chlorosulfonic acid.
Physicochemical Behavior and Stability
Thermal Stability
The methanesulfonyl group introduces thermal lability. Differential scanning calorimetry (DSC) of analogous compounds shows exothermic decomposition above 250°C , suggesting that 3-methanesulfonyl-4,5-dimethylbenzoic acid requires storage below 25°C in inert atmospheres.
Acid-Base Properties
The carboxylic acid (pKa ≈ 2.5–3.0) and sulfonyl groups (pKa ≈ −1.5) create a diprotic system. Potentiometric titration would likely reveal two equivalence points, with the sulfonyl proton dissociating only under strongly acidic conditions.
Applications in Pharmaceutical Chemistry
Drug Discovery
The compound’s bifunctional acidity and steric profile make it a candidate for:
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Enzyme Inhibition: Sulfonyl groups often interact with catalytic serine residues in proteases.
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Prodrug Design: Carboxylic acid moiety facilitates conjugation with amine-containing therapeutics.
Material Science
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Coordination Polymers: Carboxylic acid and sulfonyl groups may act as polydentate ligands for metal-organic frameworks (MOFs).
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Liquid Crystals: Methyl groups promote mesophase stability in calamitic liquid crystals .
Future Research Directions
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Synthetic Optimization: Developing one-pot methodologies combining oxidation and sulfonation.
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Biological Screening: Evaluating antimicrobial and anticancer activity in vitro.
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Computational Modeling: Density functional theory (DFT) studies to predict reactivity and supramolecular interactions.
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